Methyl 5-Ethoxy-2-thiophenecarboxylate

Chemical Synthesis Quality Control Building Blocks

Researchers often face unintended reactivity shifts when substituting thiophene-2-carboxylate analogs due to altered electronic or steric profiles. This compound provides the precise electron-donating ethoxy substituent at the 5-position, distinguishing it from chloro (electron-withdrawing) or methoxy (less lipophilic) variants. - Defined lipophilicity (XLogP3=2.5) and moderate flexibility (4 rotatable bonds) - Reliable 98% min purity ensures reproducible multi-step synthesis - Methyl ester handle retains standard derivatization pathways

Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
CAS No. 1418117-83-5
Cat. No. B11905293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-Ethoxy-2-thiophenecarboxylate
CAS1418117-83-5
Molecular FormulaC8H10O3S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(S1)C(=O)OC
InChIInChI=1S/C8H10O3S/c1-3-11-7-5-4-6(12-7)8(9)10-2/h4-5H,3H2,1-2H3
InChIKeyYPAFCTAYJXFBHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Ethoxy-2-thiophenecarboxylate: Sourcing & Chemical Profile


Methyl 5-ethoxy-2-thiophenecarboxylate is a thiophene-2-carboxylic acid derivative featuring an ethoxy substituent at the 5-position and a methyl ester at the 2-position [1]. It is a heterocyclic building block with the molecular formula C8H10O3S and a molecular weight of 186.23 g/mol . The compound is supplied as a research chemical, typically with a minimum purity specification of 95-98%, and is reported to be stable under recommended long-term storage conditions .

Non-Interchangeability of Methyl 5-Ethoxy-2-thiophenecarboxylate with Analogs


Procurement of methyl 5-ethoxy-2-thiophenecarboxylate specifically addresses the need for an electron-donating substituent at the 5-position while maintaining the methyl ester handle for further derivatization. Simple substitution with the 5-chloro analog introduces different electronic and steric parameters, potentially altering subsequent cross-coupling reactivity, while the 5-methoxy analog provides a less lipophilic and conformationally distinct analog . Changing to the ethyl ester alters the steric bulk and hydrolysis kinetics [1]. Therefore, compound interchange risks unintended changes in synthetic pathway outcomes and final product properties.

Methyl 5-Ethoxy-2-thiophenecarboxylate: Technical Comparisons


Purity Comparison: Ethoxy vs. Methoxy & Chloro Analogs

Methyl 5-ethoxy-2-thiophenecarboxylate is consistently offered with a high minimum purity specification of 98% , which is comparable to the 98% purity reported for the 5-methoxy analog and the 5-chloro analog . This high purity standard reduces the need for additional purification steps in downstream applications.

Chemical Synthesis Quality Control Building Blocks

Lipophilicity & Flexibility vs. Methoxy & Chloro Analogs

Methyl 5-ethoxy-2-thiophenecarboxylate has a calculated XLogP3 value of 2.5 , which indicates moderate lipophilicity. In comparison, the 5-chloro analog has an XLogP3 of 2.8 , and the 5-methoxy analog is expected to have a lower logP due to the presence of an additional oxygen. Additionally, the target compound has 4 rotatable bonds , whereas the 5-chloro analog has only 2 rotatable bonds . This difference in molecular flexibility may influence target binding and pharmacokinetic properties.

Medicinal Chemistry ADME Drug Design

TPSA: Methyl vs. Ethyl Ester

The topological polar surface area (TPSA) for methyl 5-ethoxy-2-thiophenecarboxylate is 63.8 Ų . This value is identical to that of its ethyl ester analog (ethyl 5-ethoxy-2-thiophenecarboxylate) [1]. The comparable TPSA suggests that the methyl and ethyl esters would have similar passive membrane permeability, but the difference in ester size may still influence metabolic stability.

Medicinal Chemistry ADME Drug Design

Storage Stability: Ethoxy vs. Unsubstituted Analog

Methyl 5-ethoxy-2-thiophenecarboxylate is recommended for long-term storage in a cool, dry place . This is a standard recommendation for many ester compounds. While specific accelerated stability data is not publicly available, the presence of the electron-donating ethoxy group is expected to influence the compound's hydrolytic stability compared to the unsubstituted methyl thiophene-2-carboxylate [1], though direct quantitative comparisons are lacking.

Chemical Storage Stability Supply Chain

Methyl 5-Ethoxy-2-thiophenecarboxylate: Procurement Scenarios


Medicinal Chemistry: ADME Optimization

Methyl 5-ethoxy-2-thiophenecarboxylate is a logical choice for medicinal chemists seeking a thiophene building block with a defined lipophilicity profile (XLogP3 = 2.5) and moderate conformational flexibility (4 rotatable bonds). Its properties differentiate it from the more lipophilic 5-chloro analog (XLogP3 = 2.8) and the more conformationally restricted 5-methoxy analog, offering a tunable starting point for SAR studies [1].

Chemical Synthesis: High-Purity Starting Material

With a documented minimum purity of 98%, this compound provides a reliable foundation for multi-step syntheses where high starting material quality is critical. This purity standard matches that of its common analogs, ensuring that researchers do not sacrifice quality when selecting the ethoxy derivative .

Building Block for Thiophene Libraries

When constructing a library of 5-substituted thiophene-2-carboxylates for high-throughput screening, the ethoxy variant offers a distinct electronic and steric profile. Its electron-donating nature, as opposed to the electron-withdrawing nature of the 5-chloro analog, can lead to different biological activity patterns, making it a valuable addition to diversity-oriented synthesis sets .

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